molecular formula C10H11N3O2 B15168207 4-Hydrazinyl-6-methoxyquinolin-2(1H)-one CAS No. 649748-89-0

4-Hydrazinyl-6-methoxyquinolin-2(1H)-one

Cat. No.: B15168207
CAS No.: 649748-89-0
M. Wt: 205.21 g/mol
InChI Key: LOVYEWZAELGTAT-UHFFFAOYSA-N
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Description

4-Hydrazinyl-6-methoxyquinolin-2(1H)-one is a quinoline derivative with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazinyl-6-methoxyquinolin-2(1H)-one typically involves the following steps:

    Starting Material: The synthesis begins with a suitable quinoline precursor.

    Hydrazination: The precursor undergoes hydrazination using hydrazine hydrate under reflux conditions.

    Methoxylation: The intermediate product is then methoxylated using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinyl-6-methoxyquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Potential use as a lead compound for drug development.

    Industry: Used in the development of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 4-Hydrazinyl-6-methoxyquinolin-2(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-Hydrazinylquinoline: Lacks the methoxy group, which may affect its biological activity.

    6-Methoxyquinoline: Lacks the hydrazinyl group, leading to different chemical reactivity.

    Quinoline-2(1H)-one: The parent compound without the hydrazinyl and methoxy groups.

Uniqueness

4-Hydrazinyl-6-methoxyquinolin-2(1H)-one is unique due to the presence of both hydrazinyl and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

649748-89-0

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

4-hydrazinyl-6-methoxy-1H-quinolin-2-one

InChI

InChI=1S/C10H11N3O2/c1-15-6-2-3-8-7(4-6)9(13-11)5-10(14)12-8/h2-5H,11H2,1H3,(H2,12,13,14)

InChI Key

LOVYEWZAELGTAT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C=C2NN

Origin of Product

United States

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